molecular formula C7H12F3NO B15318270 3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol

3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol

Cat. No.: B15318270
M. Wt: 183.17 g/mol
InChI Key: MLWSVBKECFTNPE-UHFFFAOYSA-N
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Description

3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C7H12F3NO It is characterized by the presence of a pyrrolidine ring substituted with a trifluoropropyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol typically involves the reaction of pyrrolidine with 3,3,3-trifluoropropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as distillation or chromatography to isolate the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(3,3,3-trifluoropropyl)pyrrolidin-3-one, while reduction may produce 3-(3,3,3-trifluoropropyl)pyrrolidine .

Scientific Research Applications

3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to more potent biological effects. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Uniqueness: 3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol is unique due to the presence of both the trifluoropropyl and hydroxyl groups, which confer distinct chemical and biological properties. The trifluoropropyl group enhances lipophilicity and metabolic stability, while the hydroxyl group provides opportunities for further functionalization and interaction with biological targets .

Properties

Molecular Formula

C7H12F3NO

Molecular Weight

183.17 g/mol

IUPAC Name

3-(3,3,3-trifluoropropyl)pyrrolidin-3-ol

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)2-1-6(12)3-4-11-5-6/h11-12H,1-5H2

InChI Key

MLWSVBKECFTNPE-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CCC(F)(F)F)O

Origin of Product

United States

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